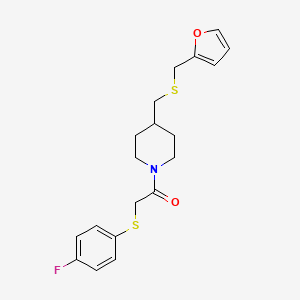

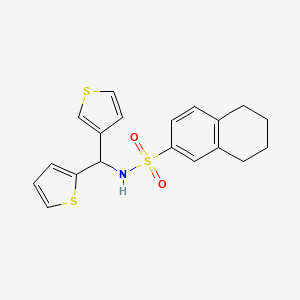

![molecular formula C8H7BrCl2N2 B2680198 8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 1026212-65-6](/img/structure/B2680198.png)

8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound with the CAS Number: 1026212-65-6 . It has a molecular weight of 281.97 .

Synthesis Analysis

Imidazopyridine, which is a part of the structure of the compound, is an important fused bicyclic 5–6 heterocycle. It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis .Molecular Structure Analysis

The InChI code for the compound is 1S/C8H6BrClN2.ClH/c9-7-2-1-3-12-5-6 (4-10)11-8 (7)12;/h1-3,5H,4H2;1H .Aplicaciones Científicas De Investigación

Corrosion Inhibition

One study evaluated the inhibition performance of imidazo[4,5-b] pyridine derivatives on mild steel corrosion, demonstrating significant inhibition effectiveness. This research could be relevant to the applications of 8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride in corrosion prevention technologies (Saady et al., 2021).

Nucleoside Phosphoramidite Activation

Another application involves the use of pyridine hydrochloride/imidazole in activating nucleoside phosphoramidites for selective O-phosphitilation, highlighting its potential in oligonucleotide synthesis and related biochemical applications (Gryaznov & Letsinger, 1992).

Tyrosyl-tRNA Synthetase Inhibition

Research on new 6-bromo-imidazo[4,5-b]pyridine derivatives has shown potential in inhibiting tyrosyl-tRNA synthetase, suggesting applications in antibiotic development and the study of bacterial protein synthesis mechanisms (Jabri et al., 2023).

Synthesis of Nitroimidazo Derivatives

The synthesis of 3-nitroimidazo[1,2-a]pyridine derivatives has been explored, indicating the compound's utility in creating diverse chemical structures for further pharmacological or material science applications (Vanelle, Szabo, & Crozet, 2008).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2.ClH/c9-7-2-1-3-12-5-6(4-10)11-8(7)12;/h1-3,5H,4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNCGIQMASVEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)Br)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2680116.png)

![Tert-butyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2680122.png)

![(4-phenyltetrahydro-2H-pyran-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2680123.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2680124.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride](/img/structure/B2680126.png)

![5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2680129.png)

![2-(benzylthio)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2680131.png)

![N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2680136.png)